N-(2-aminophenyl)benzenesulfonamide
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Overview
Description
“N-(2-aminophenyl)benzenesulfonamide” is a chemical compound with the linear formula C12H12N2O2S . It has a molecular weight of 248.306 .
Synthesis Analysis
A method for synthesizing secondary amides has been developed using N-(2-aminophenyl)benzamide and phenyl isocyanate . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2O2S .Chemical Reactions Analysis
A new Bis[this compound]-di-chloro-Bis[O′-N,N-dimethyl-formamide]-nickel(II) complex [NiCl2(DMF)2L2] was synthesized in DMF solution in reflux media with NiCl2.2H2O and the pre-prepared this compound .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopic Analysis : N-(2-aminophenyl)benzenesulfonamide compounds have been synthesized and characterized using spectroscopic techniques like FT-IR, 1H, and 13C NMR. These compounds, including novel Schiff base ligands, have been investigated for their molecular geometry and optimized using Density Functional Theory (DFT) methods (Demircioğlu et al., 2018).
Catalytic and Enzymatic Activity
- Catalytic Properties in Transfer Hydrogenation : Derivatives of this compound have been used as catalysts for transfer hydrogenation of ketones, demonstrating good catalytic activity (Dayan et al., 2013).
- Nickel Complexes for Reduction Reactions : Nickel(II) complexes bearing diaminobenzene and sulfonamide, including this compound, have shown catalytic efficiency in the reduction of nitrobenzenes, contributing to green chemistry (Dayan et al., 2019).
Pharmaceutical Applications
- Antimicrobial Activity : Compounds derived from this compound have been investigated for their antimicrobial properties (Ijuomah et al., 2022).
- Antitumor Activity : Some derivatives have demonstrated antitumor activities, with significant selectivity towards certain cancer cell lines (Sławiński & Brzozowski, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(2-aminophenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .
Mode of Action
This compound interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group and the zinc ion in the enzyme . This interaction results in the inhibition of CA IX , which can be a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from anaerobic glycolysis . This shift leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The inhibition of CA IX by this compound results in significant anti-proliferative activity against certain cancer cell lines . For instance, certain derivatives of this compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can lead to significant modifications in pH .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to have an inhibitory effect on the proliferation of certain types of cancer cells, including triple-negative breast cancer cells (MDA-MB-231) and another breast cancer cell line (MCF-7) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with carbonic anhydrase IX . This binding leads to the inhibition of the enzyme, resulting in changes in gene expression and a shift in cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed that certain derivatives of this compound have a significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Metabolic Pathways
This compound is involved in the metabolic pathway related to carbonic anhydrase IX . It interacts with this enzyme, leading to changes in metabolic flux and metabolite levels .
Properties
IUPAC Name |
N-(2-aminophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFXBBKICOQXTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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